molecular formula C7H11F6O3P B14416767 Diethyl (1,1,1,3,3,3-hexafluoropropan-2-yl)phosphonate CAS No. 80982-76-9

Diethyl (1,1,1,3,3,3-hexafluoropropan-2-yl)phosphonate

Cat. No.: B14416767
CAS No.: 80982-76-9
M. Wt: 288.12 g/mol
InChI Key: BCUYENLMBTVOQU-UHFFFAOYSA-N
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Description

Diethyl (1,1,1,3,3,3-hexafluoropropan-2-yl)phosphonate is a fluorinated organophosphorus compound It is characterized by the presence of both diethyl phosphonate and hexafluoropropyl groups, making it a unique compound with distinct chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl (1,1,1,3,3,3-hexafluoropropan-2-yl)phosphonate typically involves the reaction of diethyl phosphite with hexafluoropropylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

Diethyl phosphite+Hexafluoropropylene oxideDiethyl (1,1,1,3,3,3-hexafluoropropan-2-yl)phosphonate\text{Diethyl phosphite} + \text{Hexafluoropropylene oxide} \rightarrow \text{this compound} Diethyl phosphite+Hexafluoropropylene oxide→Diethyl (1,1,1,3,3,3-hexafluoropropan-2-yl)phosphonate

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and specific reaction temperatures and pressures can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Diethyl (1,1,1,3,3,3-hexafluoropropan-2-yl)phosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphonic acids.

    Reduction: Reduction reactions can lead to the formation of phosphine derivatives.

    Substitution: The fluorinated groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can react with the fluorinated groups under mild conditions.

Major Products Formed

The major products formed from these reactions include phosphonic acids, phosphine derivatives, and various substituted phosphonates, depending on the specific reagents and conditions used.

Scientific Research Applications

Diethyl (1,1,1,3,3,3-hexafluoropropan-2-yl)phosphonate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.

    Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into its potential as a drug precursor or active pharmaceutical ingredient is ongoing.

    Industry: It finds applications in the production of specialty chemicals and materials, including flame retardants and plasticizers.

Mechanism of Action

The mechanism of action of diethyl (1,1,1,3,3,3-hexafluoropropan-2-yl)phosphonate involves its reactivity with various nucleophiles and electrophiles. The fluorinated groups enhance the compound’s stability and reactivity, allowing it to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.

Comparison with Similar Compounds

Similar Compounds

    Diethyl phosphite: A precursor in the synthesis of diethyl (1,1,1,3,3,3-hexafluoropropan-2-yl)phosphonate.

    Hexafluoropropylene oxide: Another precursor used in the synthesis.

    Tris(1,1,1,3,3,3-hexafluoropropan-2-yl)phosphite: A related compound with similar fluorinated groups.

Uniqueness

This compound is unique due to the presence of both diethyl phosphonate and hexafluoropropyl groups, which confer distinct chemical properties and reactivity

Properties

CAS No.

80982-76-9

Molecular Formula

C7H11F6O3P

Molecular Weight

288.12 g/mol

IUPAC Name

2-diethoxyphosphoryl-1,1,1,3,3,3-hexafluoropropane

InChI

InChI=1S/C7H11F6O3P/c1-3-15-17(14,16-4-2)5(6(8,9)10)7(11,12)13/h5H,3-4H2,1-2H3

InChI Key

BCUYENLMBTVOQU-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C(C(F)(F)F)C(F)(F)F)OCC

Origin of Product

United States

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